molecular formula C9H8F3NO B8771699 2-Cyclopropyl-3-(trifluoromethoxy)pyridine

2-Cyclopropyl-3-(trifluoromethoxy)pyridine

Cat. No. B8771699
M. Wt: 203.16 g/mol
InChI Key: IPARDJKXTCTZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-(trifluoromethoxy)pyridine is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-3-(trifluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-3-(trifluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclopropyl-3-(trifluoromethoxy)pyridine

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

2-cyclopropyl-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-5-13-8(7)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

IPARDJKXTCTZJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=N2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-(trifluoromethoxy)pyridine (Preparation 247, 776 mg, 3.21 mmol), cyclopropyl boronic acid (331 mg, 3.85 mmol) and potassium phosphate tribasic (1.70 g, 8.02 mmol) in toluene (10 mL) and water (3 mL) was degassed with nitrogen for 15 minutes at 80° C. Palladium acetate (36 mg, 0.16 mmol) and tricyclohexyl phosphine (90 mg, 0.32 mmol) were added and the reaction mixture was vigorously stirred for 18 hours at 95° C. under nitrogen. The solution was concentrated in vacuo, diluted with water (25 mL) and extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with 10% diethyl ether in heptane to afford the title compound as a colourless oil (292 mg, 45%).
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
catalyst
Reaction Step Two
Yield
45%

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